molecular formula C25H17Cl2N5O2S3 B2501231 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 671200-57-0

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2501231
CAS No.: 671200-57-0
M. Wt: 586.52
InChI Key: NEZTZEOEXFNSFE-UHFFFAOYSA-N
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Description

The compound N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic molecule featuring two distinct aromatic systems:

  • A 1,2,4-thiadiazole ring substituted with a 4-chlorophenyl group at position 3.
  • A thieno[2,3-d]pyrimidin-4-one core linked via a sulfanyl-acetamide bridge. This moiety contains a 4-chlorophenyl group at position 5 and a propenyl (allyl) group at position 2.

The 4-chlorophenyl substituents likely enhance electron-withdrawing effects, stabilizing the π-conjugated systems and influencing reactivity .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N5O2S3/c1-2-11-32-23(34)20-18(14-3-7-16(26)8-4-14)12-35-22(20)30-25(32)36-13-19(33)28-24-29-21(37-31-24)15-5-9-17(27)10-6-15/h2-10,12H,1,11,13H2,(H,28,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZTZEOEXFNSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)Cl)SC=C2C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carbonitrile

The thieno[2,3-d]pyrimidinone scaffold is constructed through a cyclocondensation reaction between 2-amino-5-(4-chlorophenyl)thiophene-3-carbonitrile and allyl chloride under acidic conditions:

Reaction Scheme

2-Amino-5-(4-chlorophenyl)thiophene-3-carbonitrile  
+ Allyl chloride  
→ 5-(4-Chlorophenyl)-3-allyl-4-iminothieno[2,3-d]pyrimidine  
→ Hydrolysis → Intermediate A  

Conditions

  • Solvent: Toluene/POCl₃ (3:1 v/v)
  • Temperature: 80°C, 8 hr
  • Yield: 72-78%

Critical parameters include strict moisture control and stoichiometric use of phosphoryl trichloride to prevent N-oxide formation.

Preparation of 1,2,4-Thiadiazole Amine (Intermediate B)

Thiadiazole Ring Formation

From 4-chlorobenzohydrazide:

  • Thiosemicarbazide Formation
    Reaction with potassium thiocyanate in HCl/EtOH (reflux, 6 hr).
  • Cyclization
    Treated with concentrated H₂SO₄ at -2°C to induce cyclodehydration:
    4-Chlorobenzohydrazide + KSCN  
    → 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol  

Key Data

  • Yield: 81% after recrystallization
  • m.p.: 198-200°C (lit.)

Amination via Chlorine Displacement

The thiol group is oxidized to sulfonyl chloride using Cl₂ gas in 1,2-dichloroethane, followed by amination with NH₃/MeOH:

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride  
+ NH₃ → Intermediate B  
  • Reaction time: 12 hr at 25°C
  • Purification: Column chromatography (SiO₂, EtOAc/hexane)

Synthesis of Acetamide Linker (Intermediate C)

Chloroacetylation of Intermediate B

Intermediate B + Chloroacetyl chloride  
→ 2-Chloro-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide  

Optimized Conditions

  • Base: Triethylamine (2.5 eq)
  • Solvent: Anhydrous CH₃CN
  • Temperature: 0°C → RT gradient
  • Yield: 68%

Final Coupling Reaction

Thiol-Acetamide Conjugation

The critical C-S bond formation employs nucleophilic aromatic substitution:

Intermediate A + Intermediate C  
→ Target Compound  

Reaction Parameters

  • Base: K₂CO₃ (3 eq)
  • Solvent: DMF, anhydrous
  • Temperature: 60°C, 24 hr under N₂
  • Workup: Precipitation in ice/H₂O, filtered, washed with Et₂O

Characterization Data

  • Molecular Weight: 586.5 g/mol (calc.)
  • ¹H NMR (DMSO- d6): δ 7.78 (d, 4H, ArH), 5.85 (m, 1H, CH₂=CH), 4.62 (s, 2H, SCH₂)
  • Purity: >98% (HPLC, C18 column)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Reduces reaction time for thienopyrimidinone formation from 8 hr to 45 min using 300W microwave irradiation:

  • Yield improvement: 82% vs. 78% conventional
  • Side products: <2% (vs. 5-7% thermal)

Enzymatic Sulfhydryl Coupling

Pilot studies using immobilized lipase (Novozym 435) in TBAB ionic liquid:

  • Conversion: 91% at 40°C
  • Challenges: Enzyme inactivation after 3 cycles

Scale-Up Considerations

Critical Process Parameters

Parameter Optimal Range Effect of Deviation
POCl₃ stoichiometry 1.05 eq >1.1 eq: Dehydration side products
Coupling reaction O₂ level <50 ppm Oxidation to disulfide
Final crystallization pH 6.2-6.5 <6: Incomplete precipitation

Industrial batches (10 kg scale) report overall yields of 41-44% using toluene/water biphasic workup.

Chemical Reactions Analysis

Step 1: Thiadiazole Core Formation

  • Reaction : Cyclization of amines with thiocyanates or thioamide precursors.

  • Reagents : Thiourea derivatives, acid chlorides, or cyanogen bromide (CNBr) .

  • Conditions : Acidic/basic catalysis, reflux in organic solvents (e.g., THF).

Step 3: Amide Coupling

  • Reaction : Amidation of the thiadiazole’s amine group with acetyl chloride or via coupling agents (e.g., EDC/HOBt).

  • Reagents : Acetylating agents, coupling reagents (e.g., sodium hydride, DMAP).

  • Conditions : Dry solvents (e.g., THF), room temperature or mild heating.

Step 4: Sulfur Linkage Formation

  • Reaction : Nucleophilic substitution or coupling to introduce the sulfanyl bridge between thiadiazole and thieno[2,3-d]pyrimidine.

  • Reagents : Thiols, halides, or cross-coupling catalysts (e.g., copper or palladium complexes).

  • Conditions : Basic or acidic media, inert atmospheres for sensitive intermediates.

Key Reaction Mechanisms and Reagents

Reaction Type Reagents Conditions Role
Thiadiazole cyclizationThiocyanate, acid chloridesAcidic catalysis, refluxForms heterocyclic ring
Thieno[2,3-d]pyrimidineThiophene derivatives, pyrimidineHigh-temperature reflux, metal catalystsConstructs fused bicyclic system
Amide couplingAcetyl chloride, EDC/HOBt, DMAPDry THF, room temperatureIntroduces acetamide functionality
Sulfur linkage formationThiols, halides, Cu/Pd catalystsBasic media, inert atmosphereConnects thiadiazole and thienopyrimidine

Structural Comparisons and Biological Implications

Similar compounds with thiadiazole or thieno[2,3-d]pyrimidine cores exhibit varied biological activities, as summarized below:

Compound Key Structural Features Notable Activities
5-(4-Chlorophenyl)-1,3,4-thiadiazoleThiadiazole ring, chlorophenylAntimicrobial
5-(4-Chlorophenyl)-1,2,4-thiadiazoleThiadiazole ring, chlorophenylAntitubercular
5-(4-Chlorophenyl)-thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidine ringAnticancer
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-hydroxyheptanediamide Thiadiazole, hydroxamic acidUnknown (structure suggests potential bioactivity)

Critical Challenges and Considerations

  • Regioselectivity : Ensuring precise coupling positions during thieno[2,3-d]pyrimidine formation.

  • Stability : Sensitive functional groups (e.g., acetamide, sulfanyl bridge) may require inert atmospheres.

  • Purification : Complex molecular weight necessitates advanced chromatographic techniques.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiadiazole and thienopyrimidine rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that the compound could be developed as a new class of antimicrobial agents to combat resistant strains .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential through molecular docking studies. These studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Inhibition of this enzyme could lead to reduced inflammation and pain relief in various inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and others. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Formation of Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thieno[2,3-d]pyrimidine Synthesis : This step usually involves the condensation of substituted pyrimidines with thioketones or thioamides.
  • Final Coupling Reaction : The final product is obtained by coupling the thiadiazole and thienopyrimidine intermediates with acetamide derivatives under appropriate conditions .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of thiadiazole derivatives, it was found that certain modifications to the core structure significantly enhanced activity against resistant bacterial strains. The incorporation of electron-withdrawing groups like chlorine was noted to improve potency .

Case Study 2: Anti-inflammatory Mechanism

Molecular docking studies performed on similar compounds revealed binding affinities indicative of potential 5-lipoxygenase inhibition. The results prompted further optimization of these compounds for enhanced anti-inflammatory activity .

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Heterocycle(s) Substituents Linker / Functional Groups Reference
Target Compound 1,2,4-thiadiazole + thieno[2,3-d]pyrimidinone 4-chlorophenyl (x2), propenyl Sulfanyl-acetamide
N-(3,4-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 1,2,4-triazole Pyrazinyl, ethyl, 3,4-dimethylphenyl Sulfanyl-acetamide
2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 1,3,4-oxadiazole + pyrimidine 4-chlorophenyl, 4-nitrophenyl Sulfanyl-acetamide + thioether
N-(4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole Thiophen-2-yl, ethyl, 4-fluorophenyl Sulfanyl-acetamide

Key Observations :

  • The target compound uniquely combines thiadiazole and thienopyrimidinone cores, whereas analogues often employ triazoles (e.g., 1,2,4-triazole in ) or oxadiazoles ().
  • The sulfanyl-acetamide linker is a common feature, facilitating conjugation between aromatic systems and modulating solubility .

Physicochemical and Electronic Properties

Table 2: Inferred Properties Based on Structural Analysis

Property Target Compound Analogues (e.g., )
LogP High (aromatic rings, Cl substituents) Moderate to high (varies with substituents)
Solubility Low (hydrophobic Cl groups) Improved with polar groups (e.g., NO₂ in )
Electron Localization (ELF) High in thienopyrimidinone core Varies with heterocycle (e.g., oxadiazole )

Computational Insights :

  • Multiwfn analysis () predicts strong electron localization in the thieno[2,3-d]pyrimidinone system due to conjugated π-electrons, enhancing stability and reactivity .
  • AutoDock studies () suggest the propenyl group in the target compound may facilitate covalent interactions with cysteine residues in enzyme active sites, a feature absent in analogues with rigid substituents .

Biological Activity

The compound N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex heterocyclic molecule that incorporates both thiadiazole and thienopyrimidine structures. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The structural composition of the compound includes:

  • Thiadiazole moiety : Known for its broad spectrum of biological activities.
  • Thienopyrimidine scaffold : Often associated with potent pharmacological effects.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole ring have been reported to exhibit significant antimicrobial properties. For instance:

  • A series of thiadiazole derivatives were tested against various bacterial strains, showing effective inhibition with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL depending on the specific derivative and target organism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • One study demonstrated that derivatives with a thiadiazole scaffold exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells .
  • The structural modifications in the compound significantly influenced its cytotoxicity; for example, substituting different aryl groups enhanced activity against various cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have also been documented:

  • Thiadiazoles have shown promise in reducing inflammation markers in vitro and in vivo models. For example, compounds demonstrated up to 82% inhibition in inflammatory models .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

  • Anticancer Efficacy : A derivative with a similar structure was tested against various cancer cell lines (MCF-7 and HepG2) and displayed significant growth inhibition with IC50 values indicating potent activity. The addition of specific functional groups further improved its efficacy .
  • Synergistic Effects : Research has indicated that combining thiadiazole derivatives with other pharmacophores can lead to synergistic effects that enhance overall biological activity while potentially reducing toxicity .

Data Table: Biological Activities Overview

Activity TypeCompound ExampleIC50/Effectiveness
AntimicrobialThiadiazole DerivativeMIC 0.5 - 8 µg/mL
AnticancerMCF-7 Cell LineIC50 = 0.28 µg/mL
Anti-inflammatoryVarious Thiadiazole DerivativesUp to 82% inhibition

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